![molecular formula C19H22N2O3S B2913866 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892976-86-2](/img/structure/B2913866.png)

2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 3-methoxybenzoyl chloride with N,N-dimethylformamide to form the benzamido intermediate. Subsequent cyclization with thiophene-2-carboxaldehyde yields the desired tetrahydrobenzo[b]thiophene derivative .

Molecular Structure Analysis

The molecular formula of this compound is C₁₃H₁₂N₂O₃S , with a molecular weight of 276.31 g/mol . The SMILES notation for it is COc1cccc(c1)C(=O)Nc1sccc1C(N)=O . The IUPAC name is 2-(3-methoxybenzamido)thiophene-3-carboxamide .

Scientific Research Applications

Synthesis and Chemical Properties

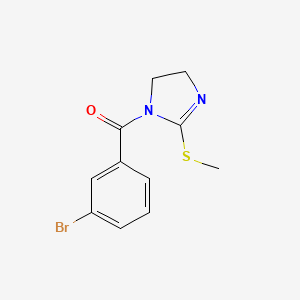

Several studies have focused on synthesizing novel compounds derived from or structurally similar to "2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" for potential biomedical applications. For instance, compounds with benzodifuranyl structures, benzofuran, and thiazolopyrimidines derived from visnaginone and khellinone have been developed to exhibit anti-inflammatory and analgesic properties through inhibition of cyclooxygenase enzymes (COX-1/COX-2) (Abu‐Hashem et al., 2020). These studies highlight the chemical versatility and the potential therapeutic benefits of derivatives similar to the compound .

Biological Activities

Research has extended into the biological activities of compounds structurally related to "this compound," investigating their potential as anti-inflammatory agents, antimicrobial agents, and inhibitors of cell adhesion molecules. For example, derivatives of benzo[b]thiophene have shown potential in inhibiting the expression of E-selectin, ICAM-1, and VCAM-1, which are crucial for cell adhesion processes related to inflammation (Boschelli et al., 1995). Such findings suggest these compounds could be useful in treating diseases where inflammation and cell adhesion play a significant role.

Antimicrobial and Antioxidant Properties

Compounds derived from or related to "this compound" have been evaluated for their antimicrobial and antioxidant properties. For instance, derivatives of thiophene-2-carboxamides have been synthesized and assessed for their effectiveness against various bacterial and fungal strains, revealing some compounds with notable antibacterial and antifungal activities (Raghavendra et al., 2016). These results indicate the potential of these compounds in developing new antimicrobial agents.

Mechanism of Action

Target of Action

The primary target of the compound “2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its activity .

Biochemical Pathways

The inhibition of PARP1 by the compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA that are most commonly caused by oxidation and alkylation damage . By inhibiting PARP1, the compound disrupts this pathway, leading to an accumulation of DNA damage in the cells .

Pharmacokinetics

The compound’s lipophilicity (Log Po/w) is estimated to be around 1.29, which can influence its absorption and distribution .

Result of Action

The result of the compound’s action is the inhibition of DNA repair, leading to an accumulation of DNA damage in the cells . This can lead to cell death, particularly in cancer cells that have high levels of DNA damage .

Properties

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-11-7-8-14-15(9-11)25-19(16(14)18(23)20-2)21-17(22)12-5-4-6-13(10-12)24-3/h4-6,10-11H,7-9H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDIAHBDHAXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2913784.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2913788.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)

![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2913798.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)